molecular formula C16H24ClN B8429217 2-Di-n-propylamino-8-chloro-1,2,3,4-tetrahydronaphthalene

2-Di-n-propylamino-8-chloro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B8429217
M. Wt: 265.82 g/mol
InChI Key: FDDYTYUUDGHIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Di-n-propylamino-8-chloro-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C16H24ClN and its molecular weight is 265.82 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H24ClN

Molecular Weight

265.82 g/mol

IUPAC Name

8-chloro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C16H24ClN/c1-3-10-18(11-4-2)14-9-8-13-6-5-7-16(17)15(13)12-14/h5-7,14H,3-4,8-12H2,1-2H3

InChI Key

FDDYTYUUDGHIAU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 8-chloro-2-tetralone (3.0 gm, 16.6 mMol) in benzene (25 mL) were added dipropylamine (3.35 mL, 33.2 mMol) and p-toluenesulfonic acid (100 mg), and the reaction mixture was heated at reflux for 4 hours with constant water removal (Dean-Stark trap). The reaction mixture was then cooled to room temperature, and the volatiles were removed in vacuo to give a dark viscous residue. To a solution of this crude material in methanol (30 mL) were added acetic acid (3 mL) followed by the dropwise addition of sodium borohydride (1.5 gm) in ethanol (60 mL) with cooling. The reaction mixture was stirred for 18 hours at room temperature. To this was then added hydrochloric acid (6M, 20 mL) and the mixture stirred 4 hours at room temperature. The volatiles were then removed in vacuo and the residue triturated with water. The aqueous phase was extracted once with diethyl ether, and the organic phase was discarded. The remaining aqueous phase was made basic with concentrated ammonium hydroxide and was then extracted well with dichloromethane. The organic extracts were combined, washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated in vacuo to give an orange liquid. Purification by chromatography on basic alumina (Activity I, dichloromethane) gave a colorless liquid (1.75 gm, 40%). The hydrochloride salt was formed and recrystallized (ethanol/diethyl ether) to give a colorless, crystalline-solid (m.p.=159°-160° C.).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.35 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Yield
40%

Synthesis routes and methods II

Procedure details

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